molecular formula C20H20FN5O2S B2682076 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide CAS No. 1251696-00-0

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2682076
CAS No.: 1251696-00-0
M. Wt: 413.47
InChI Key: LZLAYWMVSOAWKC-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the 4-fluorophenyl group:

    Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Attachment of the thiophene group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-based molecules and piperidine derivatives. Examples include:

  • 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

\text{Chemical Formula C 18}H_{19}F_{1}N_{5}O_{2}S}

Key Features:

  • Triazole Ring: This heterocyclic structure contributes to the compound's biological activity.
  • Piperidine and Thiophene Substituents: These groups enhance the pharmacological profile by potentially improving solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing triazole and thiophene rings exhibit various biological activities. This section summarizes key findings related to the compound's activity against different biological targets.

Anticancer Activity

A study investigated the anticancer properties of triazole derivatives similar to this compound. Results showed that these derivatives significantly inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase. The production of reactive oxygen species (ROS) was also noted as a contributing factor to their cytotoxic effects .

Antimicrobial Activity

Another study evaluated the antimicrobial properties of similar triazole compounds. The results indicated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm. Moreover, moderate activity was observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Research has shown that:

  • Substitution on the Triazole Ring: Variations in substituents can enhance or diminish activity against specific targets.
  • Piperidine Modifications: Alterations in the piperidine structure may improve selectivity and potency against cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study focusing on a derivative similar to this compound, researchers reported an IC50 value of approximately 5 µM against breast cancer cell lines. The compound demonstrated a significant ability to induce apoptosis and inhibit metastasis through modulation of signaling pathways such as Notch-AKT .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of triazole derivatives against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as novel anti-tubercular agents .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AnticancerBreast Cancer Cells~5Apoptosis induction
AntibacterialStaphylococcus aureus14–17 mmGrowth inhibition
Mycobacterium tuberculosis1.35–2.18Inhibition of cell growth

Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-14-3-5-16(6-4-14)26-13-18(23-24-26)20(28)25-9-7-15(8-10-25)22-19(27)12-17-2-1-11-29-17/h1-6,11,13,15H,7-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLAYWMVSOAWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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